4-[2-(Pentafluorophenyl)ethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Pentafluorophenyl)ethenyl]benzonitrile is a chemical compound with the molecular formula C15H6F5N. It is characterized by the presence of a benzonitrile group attached to a pentafluorophenyl group via an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with pentafluorostyrene under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pentafluorophenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[2-(Pentafluorophenyl)ethenyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(Pentafluorophenyl)ethenyl]benzonitrile involves its interaction with molecular targets through various pathways. The compound’s unique electronic properties, due to the presence of the pentafluorophenyl group, allow it to participate in electron transfer reactions and form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Trifluoromethyl)ethenyl]benzonitrile
- 4-[2-(Difluorophenyl)ethenyl]benzonitrile
- 4-[2-(Fluorophenyl)ethenyl]benzonitrile
Uniqueness
4-[2-(Pentafluorophenyl)ethenyl]benzonitrile is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its electronic properties compared to similar compounds with fewer fluorine atoms.
Properties
CAS No. |
649758-74-7 |
---|---|
Molecular Formula |
C15H6F5N |
Molecular Weight |
295.21 g/mol |
IUPAC Name |
4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H6F5N/c16-11-10(12(17)14(19)15(20)13(11)18)6-5-8-1-3-9(7-21)4-2-8/h1-6H |
InChI Key |
VNUBFOWWFTZJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.